molecular formula C11H14ClN B1400162 N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine CAS No. 1229246-30-3

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

Cat. No. B1400162
M. Wt: 195.69 g/mol
InChI Key: VEKXRYQRIOESMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” is an organic compound that belongs to the class of amines1. It has a molecular formula of C11H14ClN and a molecular weight of 195.69 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine”. However, related compounds such as “5-chloro-2-methoxy-N-(4-(N-(2-methoxyphenyl)sulphamoyl) phenyl)benzamide” have been synthesized and studied2.



Molecular Structure Analysis

The molecular structure of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” is composed of a cyclopropane ring attached to a chlorinated methylphenyl group via an amine linkage1.



Chemical Reactions Analysis

Specific chemical reactions involving “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not available in the literature. However, amines, in general, are known to undergo reactions such as alkylation, acylation, and condensation.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.


Scientific Research Applications

1. Role in CNS Disorders

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related compounds have been studied for their potential use in treating central nervous system (CNS) disorders. These compounds, particularly as LSD1 inhibitors, are being examined for therapeutic applications in conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. LSD1 inhibition affects histone methylation, potentially altering gene expression linked to these disorders (B. Blass, 2016).

2. Synthesis and Molecular Transformations

The synthesis and transformation of molecules structurally similar to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine have been widely studied. For example, research has been conducted on the preparation of spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate, indicating a methodology for constructing complex molecules with potential bioactive properties (Michael Limbach et al., 2008).

3. Chemical Properties and Reactions

The chemical behavior of cyclopropyl compounds, including those related to N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine, has been a subject of interest. Studies have explored aspects like stereoelectronic and resonance effects on the rate of ring opening of N-cyclopropyl-based probes, shedding light on the fundamental reactivity of these structures (M. Grimm et al., 2020).

4. Application in Drug Synthesis

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine and related structures have been utilized in the synthesis of various pharmacologically active compounds. For instance, their use in creating dopamine agonists and sigma receptor ligands has been explored, highlighting their versatility in drug development (O. Prezzavento et al., 2007).

5. Agricultural Applications

There has also been research into the use of cyclopropanamine derivatives in agriculture, particularly in the development of herbicides. These studies look into the effects of such compounds on crop residue cover, runoff, erosion, and herbicide loss, demonstrating their potential impact on agricultural practices (S. Mickelson et al., 2001).

Safety And Hazards

The safety and hazards associated with “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.


Future Directions

The future directions for the study and application of “N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine” are not readily available in the literature.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-2-3-10(12)6-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKXRYQRIOESMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

Synthesis routes and methods

Procedure details

At 0° C., a suspension of 5-chloro-N-cyclopropyl-2-methylbenzamide (1 eq.) from the previous step in THF (0.4 M) was added borane (1.0 M in THF, 3 eq.). The resulting suspension was warmed to RT over 1 h and then heated at reflux for 1 h. The now pale yellow solution was re-cooled to 0° C. and carefully quenched with 1 N aq. HCl. The resulting mixture was heated at reflux for 1 h to ensure complete breakdown of the amine-borane complex. Following careful neutralization with 1 N aq. NaOH, the aqueous layer was separated and back extracted with EtOAc. The combined organic extracts were washed with brine, dried over MgSO4 and filtered. The filtrate was concentrated in vacuo and the crude product thus obtained was purified further by way of flash chromatography (SiO2, Hex→4:1 (v/v) Hex:Et2O) to reveal the title compound as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 3
Reactant of Route 3
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 4
Reactant of Route 4
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 5
Reactant of Route 5
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine
Reactant of Route 6
Reactant of Route 6
N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.